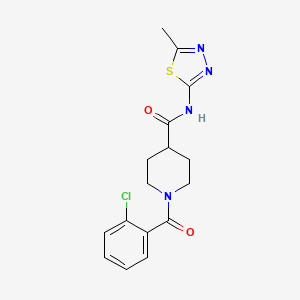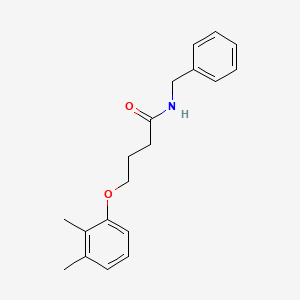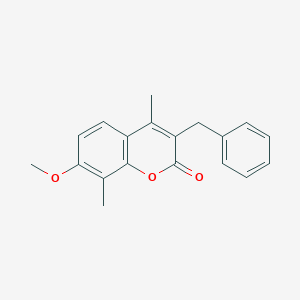![molecular formula C18H20N4O4 B4768286 N-[4-(MORPHOLINOMETHYL)PHENYL]-N'-(2-NITROPHENYL)UREA](/img/structure/B4768286.png)
N-[4-(MORPHOLINOMETHYL)PHENYL]-N'-(2-NITROPHENYL)UREA
Overview
Description
N-[4-(MORPHOLINOMETHYL)PHENYL]-N’-(2-NITROPHENYL)UREA is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a morpholinomethyl group attached to a phenyl ring and a nitrophenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(MORPHOLINOMETHYL)PHENYL]-N’-(2-NITROPHENYL)UREA typically involves the reaction of 4-(morpholinomethyl)aniline with 2-nitrophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of N-[4-(MORPHOLINOMETHYL)PHENYL]-N’-(2-NITROPHENYL)UREA follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and reaction time. The product is typically purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(MORPHOLINOMETHYL)PHENYL]-N’-(2-NITROPHENYL)UREA undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The morpholinomethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-[4-(MORPHOLINOMETHYL)PHENYL]-N’-(2-NITROPHENYL)UREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[4-(MORPHOLINOMETHYL)PHENYL]-N’-(2-NITROPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. The nitrophenyl group can participate in redox reactions, while the morpholinomethyl group can enhance the compound’s solubility and bioavailability. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(MORPHOLINOMETHYL)PHENYL)-4-MORPHOLINECARBOXAMIDE
- 4-(MORPHOLINOMETHYL)PHENYLBORONIC ACID PINACOL ESTER
- N-(4-MORPHOLINYL)-N’-PHENYLUREA
Uniqueness
N-[4-(MORPHOLINOMETHYL)PHENYL]-N’-(2-NITROPHENYL)UREA is unique due to the presence of both a morpholinomethyl group and a nitrophenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(morpholin-4-ylmethyl)phenyl]-3-(2-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c23-18(20-16-3-1-2-4-17(16)22(24)25)19-15-7-5-14(6-8-15)13-21-9-11-26-12-10-21/h1-8H,9-13H2,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCNVCQZCJLKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4768205.png)
![2-{4-(3-ethoxy-4-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4768212.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B4768223.png)
![methyl 2-{[(2-benzoylhydrazino)carbonothioyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4768226.png)
![3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE](/img/structure/B4768241.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4768252.png)
![N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(2-NITROPHENYL)ACETAMIDE](/img/structure/B4768267.png)

![1-[5-(3-chlorophenoxy)pentyl]pyrrolidine](/img/structure/B4768278.png)
![3-[(4-bromophenoxy)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4768281.png)

![1-[(3-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4768293.png)

![1-CYCLOPROPYL-4-((Z)-1-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-2-SULFANYL-1H-IMIDAZOL-5-ONE](/img/structure/B4768308.png)
